molecular formula C16H11FN2O5S B2729574 6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid CAS No. 519152-68-2

6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid

Cat. No. B2729574
CAS RN: 519152-68-2
M. Wt: 362.33
InChI Key: RHQYYIVDRJCNCZ-UHFFFAOYSA-N
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Description

6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid, also known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FQ is a quinolone derivative that has a unique chemical structure, which makes it an attractive molecule for research purposes.

Scientific Research Applications

Fluorescence Studies

Fluorophores based on quinoline derivatives have been synthesized and studied for their photophysical properties. For example, Padalkar and Sekar (2014) explored azole-quinoline-based fluorophores, revealing their dual emissions and large Stokes’ shift, indicating potential applications in fluorescence spectroscopy and imaging (Padalkar & Sekar, 2014).

Antimicrobial Activity

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and tested for cytotoxic activity against various carcinoma cell lines. Bhatt, Agrawal, and Patel (2015) demonstrated significant anticancer activity, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Enzyme Inhibition

Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid have been identified as zinc-dependent inhibitors of Lp-PLA₂, showcasing the role of quinoline derivatives in enzyme inhibition studies. Hu et al. (2013) provided insights into the structural activity relationships critical for the development of potent enzyme inhibitors (Hu et al., 2013).

Photophysics and Photochemistry

The photoinduced C-F bond cleavage in fluorinated quinolones was investigated by Fasani et al. (1999), revealing mechanisms of defluorination that could inform the design of photostable compounds for various applications (Fasani et al., 1999).

properties

IUPAC Name

6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5S/c17-9-1-3-10(4-2-9)19-25(23,24)11-5-6-14-12(7-11)13(16(21)22)8-15(20)18-14/h1-8,19H,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQYYIVDRJCNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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